[(3R)-3-methylpyrrolidin-3-yl]methanol hydrochloride

Chiral building block Stereochemical integrity Diastereomeric purity

Secure the configurationally stable (R)-enantiomer for irreversible stereochemical commitment. This 98% pure, crystalline HCl salt ensures exact stoichiometric control and avoids diastereomeric contamination (up to 50%) from racemic mixtures. Directly applicable to Roche-patented NK-3 antagonist chemotypes and monoamine transporter triple reuptake inhibitor (TRI) libraries. The non-epimerizable quaternary C3 center guarantees fidelity in scale-up and asymmetric synthesis of APIs.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
Cat. No. B8259670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3R)-3-methylpyrrolidin-3-yl]methanol hydrochloride
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESCC1(CCNC1)CO.Cl
InChIInChI=1S/C6H13NO.ClH/c1-6(5-8)2-3-7-4-6;/h7-8H,2-5H2,1H3;1H/t6-;/m1./s1
InChIKeyGMJKCWLIAXOIEZ-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3R)-3-Methylpyrrolidin-3-yl]methanol Hydrochloride: Procurement-Relevant Structural and Pharmacochemical Profile


[(3R)-3-Methylpyrrolidin-3-yl]methanol hydrochloride (CAS 2737290-83-2 for the hydrochloride; free base CAS 2737290-82-1) is a chiral, 3,3-disubstituted pyrrolidine building block featuring a quaternary stereocenter bearing both a methyl and a hydroxymethyl substituent in the (R)-configuration . The hydrochloride salt (molecular weight 151.63 g/mol, purity ≥96% per supplier specification) converts the secondary amine into a crystalline, storage-stable form amenable to precise stoichiometric control in downstream synthetic transformations . This compound serves as a key chiral intermediate in the synthesis of pyrrolidine-based NK-3 receptor antagonists under active investigation by F. Hoffmann-La Roche for neuropsychiatric indications, as well as in broader 3,3-disubstituted pyrrolidine medicinal chemistry programs targeting monoamine transporters [1][2]. The defined (R)-stereochemistry at the quaternary C3 position distinguishes it from its (S)-enantiomer and the racemic mixture, a differentiation that carries direct consequences for the stereochemical outcome of subsequent derivatization steps.

Why [(3R)-3-Methylpyrrolidin-3-yl]methanol Hydrochloride Cannot Be Replaced by Its Racemate or Des-Methyl Analogs


The quaternary C3 stereocenter of [(3R)-3-methylpyrrolidin-3-yl]methanol hydrochloride is configurationally stable; no racemization occurs under standard storage or reaction conditions, meaning that procurement of the (R)-enantiomer versus the racemate represents an irreversible commitment to a specific stereochemical path in the final target molecule. In the Roche NK-3 antagonist patent family (EP2590963B1, US8394834), the (R)-configuration at the pyrrolidine 3-position is explicitly encoded in the exemplified compounds and is inseparable from the observed hNK-3 receptor affinity [1][2]. Substitution with the racemic (3-methylpyrrolidin-3-yl)methanol hydrochloride (CAS 1354792-84-9) would introduce the (S)-enantiomer as an equimolar impurity, potentially yielding up to 50% of a diastereomeric product in subsequent couplings to chiral fragments — a purity deficit that cannot be rescued by downstream chromatographic or crystallization steps if the diastereomers co-elute or co-crystallize. Furthermore, the 3-methyl group is structurally essential: the des-methyl analog, (R)-pyrrolidin-3-ylmethanol (CAS 110013-18-8), lacks the quaternary center altogether, producing a fundamentally different conformational profile at the pyrrolidine ring and removing the steric bulk that the Roche SAR campaigns identified as critical for NK-3 subtype selectivity over NK-1 and NK-2 receptors [1].

Quantitative Differentiation Evidence for [(3R)-3-Methylpyrrolidin-3-yl]methanol Hydrochloride


Enantiomeric Identity: (R)- vs. (S)-Configuration at the Quaternary C3 Stereocenter

[(3R)-3-Methylpyrrolidin-3-yl]methanol hydrochloride is supplied at ≥96% chemical purity with a defined (R)-configuration at the quaternary C3 stereocenter (CAS 2737290-83-2), as confirmed by the Sigma-Aldrich product specification . The (S)-enantiomer, (S)-(3-methylpyrrolidin-3-yl)methanol hydrochloride (CAS 2322532-86-3 for the free base), is a distinct chemical entity sold under a separate CAS number . The quaternary stereocenter is configurationally stable under standard synthetic conditions (no epimerization pathway exists for a fully substituted sp³ carbon). When employed as a chiral building block in amide coupling or etherification reactions with chiral carboxylic acids or alcohols, the (R)-configured building block and the (S)-configured building block produce diastereomeric products — not enantiomers — which can exhibit entirely different crystallization behavior, chromatographic retention, and, critically, biological activity. The racemic mixture (CAS 1354792-84-9 for HCl salt) is not a suitable substitute when stereochemically defined products are required .

Chiral building block Stereochemical integrity Diastereomeric purity

Hydrochloride Salt vs. Free Base: Storage Stability and Reaction Compatibility

The hydrochloride salt form (CAS 2737290-83-2) is supplied as a white solid (96% purity per Sigma-Aldrich) and offers practical advantages over the free base (CAS 2737290-82-1, a hygroscopic oil or low-melting solid) for precise weighing and long-term storage . The hydrochloride salt has a defined molecular weight of 151.63 g/mol (free base: 115.17 g/mol) and is the form employed in the Roche NK-3 antagonist patent family, where the pyrrolidine nitrogen is directly used in amide coupling or reductive amination reactions after in situ neutralization with an organic base (e.g., Et3N or DIPEA) [1]. The free base, in contrast, is prone to gradual carbonate formation upon exposure to atmospheric CO2, which can introduce variable equivalents of unreactive amine in subsequent stoichiometric reactions.

Salt form selection Storage stability Reaction stoichiometry

3,3-Disubstituted Scaffold vs. 3-Monosubstituted Analogs: Conformational Constraint and Biological Recognition

The 3,3-disubstituted pyrrolidine scaffold, of which [(3R)-3-methylpyrrolidin-3-yl]methanol hydrochloride is a prototypical member, confers a conformational constraint not available to 3-monosubstituted pyrrolidines such as (R)-3-methylpyrrolidine (CAS 69498-24-4) or (R)-pyrrolidin-3-ylmethanol (CAS 110013-18-8). The geminal disubstitution at C3 restricts ring puckering and locks the two substituents in defined equatorial/axial orientations, a feature that has been systematically exploited in the design of 3,3-disubstituted pyrrolidine monoamine triple reuptake inhibitors (TRIs). Published SAR studies on this scaffold class demonstrate that 3,3-disubstituted pyrrolidine TRIs achieve low nanomolar IC50 values against serotonin, norepinephrine, and dopamine transporters (SERT, NET, DAT), with good human in vitro microsomal stability and low CYP inhibition potential [1][2]. By contrast, 3-monosubstituted pyrrolidines lack the quaternary center and exhibit greater conformational flexibility, which can reduce binding site complementarity and selectivity across the three monoamine transporters.

Scaffold rigidification Conformational control Triple reuptake inhibitor scaffold

Patent-Backed Application Relevance: NK-3 Receptor Antagonist Intermediate vs. Generic Pyrrolidine Building Blocks

The (3-methylpyrrolidin-3-yl)methyl ether/amine substructure is a recurrent motif in the F. Hoffmann-La Roche patent portfolio covering NK-3 receptor antagonists (EP2590963B1, US8394834, EP2661432B1, and related filings) [1][2]. In US8394834, pyrrolidine derivatives bearing the 3-methyl-3-substituted pyrrolidine core were evaluated in a [3H]SR142801 competition binding assay against recombinant human NK-3 receptors expressed in HEK293 cells; compounds with good hNK-3 receptor affinity (Ki values reported in the nM range for the optimized series) are explicitly claimed for the treatment of depression, psychosis, Parkinson's disease, and schizophrenia [2]. The (R)-configuration at the pyrrolidine 3-position appears in the exemplified compounds with stereochemically defined synthesis. Generic pyrrolidine building blocks lacking the 3-methyl-3-hydroxymethyl substitution pattern (e.g., (R)-pyrrolidin-3-ylmethanol, CAS 110013-18-8; or 3-methylpyrrolidine, CAS 69498-24-4) are absent from the exemplified compound structures in this patent family, indicating that the 3,3-disubstitution is an essential structural requirement for the NK-3 pharmacophore.

NK-3 receptor antagonist Roche patent portfolio Neuropsychiatric drug discovery

Purity Benchmarking: Supplier-Grade Comparison for Procurement Decisions

[(3R)-3-methylpyrrolidin-3-yl]methanol hydrochloride is commercially available from multiple suppliers with varying purity specifications. Sigma-Aldrich lists the compound at 96% purity (Product No. JWP98DF7FB9, Country of Origin: US) . The racemic analog (CAS 1354792-84-9) is available from AChemBlock at 97% purity . However, purity percentages alone do not capture stereochemical purity — the Sigma-Aldrich product is the single (R)-enantiomer with configurational identity embedded in its InChI stereochemical layer, whereas the AChemBlock product is the racemate. For procurement decisions in stereochemically sensitive applications, the enantiomeric purity (enantiomeric excess, ee) is the critical parameter; unfortunately, neither supplier publicly discloses enantiomeric excess or chiral HPLC data for these products, necessitating in-house chiral analytical method development or a request for a Certificate of Analysis with chiral purity data prior to committing to large-scale orders.

Supplier purity comparison Procurement specification Batch consistency

Procurement-Driven Application Scenarios for [(3R)-3-Methylpyrrolidin-3-yl]methanol Hydrochloride


Synthesis of Stereochemically Defined NK-3 Receptor Antagonist Candidates

Medicinal chemistry teams pursuing NK-3 receptor antagonists for neuropsychiatric indications (depression, schizophrenia, Parkinson's disease) can use [(3R)-3-methylpyrrolidin-3-yl]methanol hydrochloride as a direct entry point to the Roche-patented (3-methylpyrrolidin-3-yl)methyl ether/amine chemotype. The hydroxymethyl group permits O-alkylation with pyridinyl halides or mesylates to generate the (3-methylpyrrolidin-3-yl)methyl pyridinyl ether substructure exemplified in EP2590963B1 [1]. The hydrochloride salt form is directly compatible with amide coupling or reductive amination at the pyrrolidine nitrogen after in situ neutralization. The defined (R)-configuration ensures that the final compounds match the stereochemistry of the Roche-exemplified series, maximizing the probability of reproducing the claimed hNK-3 receptor affinity (Ki values in the nM range as reported in US8394834 [2]).

Construction of 3,3-Disubstituted Pyrrolidine Libraries for Triple Reuptake Inhibitor Screening

The 3,3-disubstituted pyrrolidine scaffold is a privileged chemotype for monoamine triple reuptake inhibitors (TRIs) with demonstrated low nanomolar potency at SERT, NET, and DAT and favorable in vitro ADME profiles [3]. [(3R)-3-methylpyrrolidin-3-yl]methanol hydrochloride provides a pre-installed quaternary center with a functionalizable hydroxymethyl handle, enabling rapid diversification: (i) oxidation to the carboxylic acid for amide library synthesis, (ii) O-alkylation or O-arylation for ether libraries, or (iii) conversion to the corresponding mesylate/tosylate for nucleophilic displacement. This contrasts with 3-monosubstituted pyrrolidine building blocks, which require additional synthetic steps to install the second C3 substituent and control its relative stereochemistry.

Chiral Building Block for Asymmetric Synthesis of Quaternary Pyrrolidine-Containing APIs

The quaternary C3 stereocenter of [(3R)-3-methylpyrrolidin-3-yl]methanol hydrochloride is configurationally stable and non-epimerizable, making it a reliable chiral building block for the asymmetric synthesis of pharmaceutical intermediates and APIs that require a defined stereochemistry at a congested pyrrolidine ring position. The (R)-enantiomer can be incorporated into target molecules via the hydroxymethyl group (as an electrophile after activation, or as a nucleophile after deprotonation) or via the pyrrolidine nitrogen (in amide bond formation, sulfonamide formation, or reductive amination). The hydrochloride salt form ensures exact stoichiometric control during scale-up, reducing the batch-to-batch variability that complicates process chemistry campaigns. Applications include the synthesis of vasopressin V2 receptor agonists, where (R)-3-methylpyrrolidine has been employed as a reactant for benzazepineylidene acetamide derivatives .

Comparative Stereochemical Probe in Enantiomer-Specific Pharmacological Studies

For research groups conducting enantiomer-specific pharmacological profiling, [(3R)-3-methylpyrrolidin-3-yl]methanol hydrochloride serves as a matched pair with its (S)-enantiomer (CAS 2322532-86-3). The two enantiomers, when incorporated into an identical final compound scaffold, produce diastereomeric products in combination with other chiral elements. Systematic comparison of the (R)- and (S)-derived diastereomers can quantify the contribution of the C3 stereocenter to target binding affinity, selectivity, and functional activity — a critical experiment for establishing the stereochemical SAR of a lead series. The racemic mixture (CAS 1354792-84-9) can also be employed as a control for detecting stereochemistry-dependent aggregation or non-specific binding artifacts.

Quote Request

Request a Quote for [(3R)-3-methylpyrrolidin-3-yl]methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.